3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid
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Overview
Description
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a propane chain, which is further linked to an amino group substituted with a 1,2-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid typically involves the following steps:
Formation of the 1,2-Diphenylethylamine Intermediate:
Attachment of the Propane Chain:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions to form sulfonate esters.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfonate esters.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, while the 1,2-diphenylethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-1-propanesulfonic acid: Lacks the 1,2-diphenylethyl moiety, making it less hydrophobic.
1,2-Diphenylethylamine: Lacks the sulfonic acid group, reducing its ionic interaction capabilities.
Uniqueness: 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid is unique due to the combination of its sulfonic acid group and 1,2-diphenylethyl moiety, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
792155-59-0 |
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Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(1,2-diphenylethylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C17H21NO3S/c19-22(20,21)13-7-12-18-17(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,19,20,21) |
InChI Key |
YMZZHFRYPKCINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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